Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
CAS No.: 1323535-82-5
Cat. No.: VC4328061
Molecular Formula: C17H20ClN3O3S
Molecular Weight: 381.88
* For research use only. Not for human or veterinary use.
![Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride - 1323535-82-5](/images/structure/VC4328061.png)
Specification
CAS No. | 1323535-82-5 |
---|---|
Molecular Formula | C17H20ClN3O3S |
Molecular Weight | 381.88 |
IUPAC Name | 1,3-benzodioxol-5-yl-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Standard InChI | InChI=1S/C17H19N3O3S.ClH/c1-12-10-24-16(18-12)9-19-4-6-20(7-5-19)17(21)13-2-3-14-15(8-13)23-11-22-14;/h2-3,8,10H,4-7,9,11H2,1H3;1H |
Standard InChI Key | XLESJAOJQNICJV-UHFFFAOYSA-N |
SMILES | CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4.Cl |
Introduction
Benzo[d] dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound integrates various functional groups, including a benzo[d] dioxole moiety, a thiazole ring, and a piperazine unit, making it a heterocyclic organic compound of interest for its potential biological activities and applications in drug development.
Synthesis and Reaction Conditions
The synthesis of Benzo[d] dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, including the formation of the piperazine-thiazole linkage and the attachment of the benzo[d] dioxole moiety. Reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity. For instance, polar aprotic solvents may facilitate reaction kinetics, while purification methods like column chromatography are essential for achieving high purity.
Biological Activities and Potential Applications
This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action primarily involves interactions with biological targets such as enzymes or receptors, which can inhibit specific pathways involved in cell proliferation or microbial growth. In vitro studies suggest that modifications to the structure can enhance biological activity, indicating that electronic properties of substituents play a significant role in its mechanism.
Research Findings and Future Directions
Research on Benzo[d] dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is ongoing, with a focus on exploring its full potential in medicinal chemistry. Studies have highlighted the importance of structural modifications in enhancing its biological activity, suggesting that further research into its pharmacokinetic and pharmacodynamic properties could lead to novel therapeutic applications.
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